(R)-(-)-2-Pentanol

Flavor chemistry Sensory analysis Chiral discrimination

Chiral synthesis and authentication workflows demand enantiomerically defined alcohols-racemic 2-pentanol introduces stereochemical ambiguity that compromises reaction outcomes. (R)-(-)-2-Pentanol (CAS 31087-44-2) resolves this with ≥98% chemical purity and ≥95% ee. • Preferred feedstock in lipase-catalyzed kinetic resolutions (Km = 103.73 mM, productivity 1.341 mmol/min/g), enabling >99% ee (S)-2-pentanol for anti-Alzheimer drug intermediates • Essential reference standard for chiral GC-MS authentication of Baijiu, where natural (R):(S) ratios span 64:36 to 100:0 • Defined olfactory profile (threshold 163.30 mg/L in 46% EtOH) for stereochemically controlled flavor and fragrance formulation

Molecular Formula C5H12O
Molecular Weight 88.15 g/mol
CAS No. 31087-44-2
Cat. No. B1631112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Pentanol
CAS31087-44-2
Molecular FormulaC5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCCC(C)O
InChIInChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyJYVLIDXNZAXMDK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-2-Pentanol: Overview & Key Properties


(R)-(-)-2-Pentanol (CAS 31087-44-2) is a chiral secondary alcohol with the molecular formula C₅H₁₂O and molecular weight 88.15 g/mol. It exists as one of two enantiomeric forms of 2-pentanol, the other being (S)-(+)-2-pentanol [1]. Commercial specifications typically require purity ≥98.0% (GC) and optical purity ≥95.0% enantiomeric excess (ee) [2]. The compound exhibits a specific rotation [α]D of approximately -13.5° (neat) [2] and is characterized by boiling point 119-120 °C, density 0.809 g/mL at 20 °C, and flash point 34 °C . Its chirality confers distinct physicochemical and biological properties that differentiate it from its (S)-enantiomer and racemic mixtures.

Why (R)-(-)-2-Pentanol Cannot Be Replaced


Enantiomers of 2-pentanol exhibit markedly different physicochemical, sensory, and enzymatic properties that preclude simple substitution. While racemic 2-pentanol may be suitable for non-chiral solvent applications, stereoselective processes demand enantiopure material. The (R)- and (S)-forms possess distinct odor profiles and olfactory thresholds [1], react at different rates in lipase-catalyzed kinetic resolutions [2], and show divergent enantiomeric distributions in natural matrices such as Baijiu [1]. Using the racemate or the incorrect enantiomer in asymmetric synthesis would lead to unpredictable reaction outcomes, reduced yields, or contamination of the final product with the undesired stereoisomer. The quantitative evidence below substantiates why procurement decisions must be based on enantiomeric identity rather than chemical formula alone.

Differentiation Evidence for (R)-(-)-2-Pentanol


Olfactory Threshold: (R)- vs (S)-2-Pentanol

In a direct head-to-head sensory comparison, (R)-2-pentanol and (S)-2-pentanol exhibit distinct odor descriptions and significantly different olfactory detection thresholds. The (R)-form is characterized by paint, rubber, and grease notes, whereas the (S)-form conveys mint, plastic, and pungent notes [1]. Olfactory thresholds differ by factors of approximately 2–4 depending on the matrix [1].

Flavor chemistry Sensory analysis Chiral discrimination

Kinetic Resolution of (R)-2-Pentanol

In the lipase-catalyzed kinetic resolution of racemic 2-pentanol, the (R)-enantiomer reacts significantly faster than the (S)-enantiomer. This differential reactivity underpins the production of enantiopure (S)-2-pentanol, a key intermediate in anti-Alzheimer drug synthesis [1]. The kinetic parameters for (R)-2-pentanol were determined in an optimized batch system [1].

Biocatalysis Enantioselective synthesis Process chemistry

Continuous-Flow Kinetic Resolution Productivity

A continuous-flow packed-bed reactor using immobilized lipase was employed for the kinetic resolution of (R,S)-2-pentanol. The productivity of (R)-2-pentanol consumption in the flow process was compared directly to the corresponding batch process [1].

Flow chemistry Biocatalysis Process intensification

Enantiomeric Distribution in Baijiu as Authentication Marker

Chiral GC-MS analysis of 48 Baijiu samples revealed that (R)-2-pentanol is the dominant enantiomer across all aroma types, with average R:S ratios varying significantly by category [1]. This distribution pattern serves as a potential marker for adulteration detection [1].

Food authentication Chiral analysis Quality control

Optical Purity and Specific Rotation

Commercial (R)-(-)-2-pentanol is supplied with defined optical purity and specific rotation values that distinguish it from racemic material. Racemic 2-pentanol exhibits zero net optical rotation [1].

Chiral analysis Quality specifications Pharmaceutical intermediates

Validated Applications for (R)-(-)-2-Pentanol


(S)-2-Pentanol Precursor for Anti-Alzheimer Drugs

Based on the established faster reaction kinetics of (R)-2-pentanol in lipase-catalyzed transesterification (Km = 103.73 mM, continuous-flow productivity 1.341 mmol/min/g) [REFS-1, REFS-2], (R)-(-)-2-pentanol serves as the preferred feedstock for producing enantiopure (S)-2-pentanol. The latter is a key chiral intermediate required for synthesizing potential anti-Alzheimer drug candidates that inhibit β-amyloid peptide release. The kinetic resolution process achieves >99% ee (S)-2-pentanol at 50% conversion [1].

Chiral Reference Standard for Baijiu Authentication

The non-racemic enantiomeric distribution of 2-pentanol in Baijiu—with (R)-2-pentanol dominating at R:S ratios ranging from 64:36 to 100:0 depending on aroma type—establishes (R)-(-)-2-pentanol as the essential reference standard for chiral GC-MS authentication assays [3]. The racemic mixture cannot substitute for this purpose because authentic Baijiu samples are not racemic, and the (R)-form is consistently the major enantiomer [3].

Sensory Analysis in Flavor and Fragrance Research

The documented olfactory threshold difference—(R)-2-pentanol is detected at 163.30 mg/L in 46% ethanol versus 78.58 mg/L for the (S)-form—and the distinct odor descriptors (paint, rubber, grease vs. mint, plastic, pungent) make enantiopure (R)-(-)-2-pentanol indispensable for flavor and fragrance studies requiring stereochemically defined aroma profiles [3]. Formulators cannot achieve the intended sensory outcome using racemic 2-pentanol or the (S)-enantiomer.

Asymmetric Synthesis and Chiral Method Development

The defined optical rotation (-13.5° neat) and high optical purity (≥95.0% ee) of commercially available (R)-(-)-2-pentanol [4] enable its use as a chiral auxiliary or substrate in asymmetric synthesis method development, where stereochemical integrity is paramount. The lack of optical activity in racemic 2-pentanol precludes its use in such stereoselective transformations.

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